molecular formula C15H19NO2 B6522872 5,7-dimethyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 951899-16-4

5,7-dimethyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B6522872
CAS RN: 951899-16-4
M. Wt: 245.32 g/mol
InChI Key: LWKKIIACFFPZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione, commonly known as DMDI, is an organic compound belonging to the indole family. It is a white crystalline solid that is soluble in polar solvents such as methanol and ethanol. DMDI has been extensively studied due to its wide range of applications in the field of chemistry, including its use as a building block in the synthesis of various pharmaceuticals and natural products.

Scientific Research Applications

DMDI has been used in a variety of scientific research applications, including the synthesis of various pharmaceuticals and natural products. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as indole-3-carboxylic acid, indole-3-carboxamide, and indole-3-carboxylic acid derivatives. Additionally, DMDI has been used in the synthesis of various amino acids and peptides.

Mechanism of Action

DMDI is an organic compound that belongs to the indole family. It is a white crystalline solid that is soluble in polar solvents such as methanol and ethanol. The mechanism of action of DMDI is not fully understood, but it is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of several drugs and is responsible for the breakdown of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDI are not well understood. However, studies have shown that DMDI has the potential to interact with a variety of enzymes, including cytochrome P450, which is involved in the metabolism of several drugs. Additionally, DMDI has been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The main advantage of using DMDI in laboratory experiments is its availability. DMDI is commercially available and can be easily synthesized in the laboratory. Additionally, DMDI is relatively inexpensive and can be stored for long periods of time without degradation. However, the solubility of DMDI in polar solvents is limited, and it is not soluble in non-polar solvents.

Future Directions

The potential applications of DMDI are vast, and there are many future directions for research. Some of these include further studies on the mechanism of action of DMDI, the development of novel synthesis methods, and the exploration of its potential applications in medicine. Additionally, further research could be done on the biochemical and physiological effects of DMDI, as well as its potential toxicity and side effects. Finally, further research could be done on the use of DMDI in the synthesis of various heterocyclic compounds, amino acids, and peptides.

Synthesis Methods

DMDI can be synthesized by several methods. The most common method is the Friedel-Crafts alkylation of indole with 3-methylbutyl bromide. This reaction produces a mixture of 5,7-dimethyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione and 5-methyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione. The mixture can then be separated by column chromatography to obtain pure DMDI.

properties

IUPAC Name

5,7-dimethyl-1-(3-methylbutyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-9(2)5-6-16-13-11(4)7-10(3)8-12(13)14(17)15(16)18/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKKIIACFFPZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopentyl-5,7-dimethylindoline-2,3-dione

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